![molecular formula C26H32O3 B2625873 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate CAS No. 298215-47-1](/img/structure/B2625873.png)
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate, also known as IPP, is a synthetic molecule with a molecular formula of C26H32O3 and an average mass of 392.530 Da . It has garnered attention in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is defined by its molecular formula, C26H32O3 . The exact arrangement of these atoms and their bonds would be detailed in its structural formula, which is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate, such as its melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Controlled Activity Polymers
Monomers containing hydrolytically-labile ester linkages to allelopathic compounds, including 2-isopropylphenyl acrylate (IPPA), show potential as plant growth regulators through the hydrolytic release of phenolic and naphthoic compounds. These monomers, when copolymerized with acrylic acid, could form water-soluble copolymers useful in agricultural applications (Boudreaux, Bunyard, & McCormick, 1997).
Optoelectronic Properties in DSSC
In the field of dye-sensitized solar cells (DSSC), compounds like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which shares structural similarities with the queried compound, are significant. Studies on these compounds using various theoretical methods have provided insights into their structural, optoelectronic, and thermodynamic properties, highlighting their potential in nonlinear optical materials and energy applications (Fonkem et al., 2019).
Drug Release Studies from Polymeric Hydrogels
4-[(E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate (AMA), a related compound, has been used as a crosslinking agent in the synthesis of novel crosslinked polymeric hydrogels. These hydrogels, incorporating AMA, were studied for controlled drug release, demonstrating the role of such acrylate derivatives in the development of advanced drug delivery systems (Arun & Reddy, 2005).
Synthesis and Characterization of Polymers
The synthesis of similar acrylate compounds like 3-acetyl-4-hydroxyphenyl acrylate and their polymerization have been studied. These polymers, and their metal complexes, have been characterized for their potential in various applications due to their unique properties, such as thermal stability and crystalline nature (Nanjundan, Selvamalar, & Jayakumar, 2004).
Antimicrobial Activity
Octadecanoic acid [4-(3-phenyl-acryloyl)-phenyl]-amide chalcone derivatives, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity. This research indicates the potential of such compounds in antimicrobial applications (Tsurho & Maddela, 2022).
Wirkmechanismus
The mechanism of action for 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is not specified in the search results. This could be due to the compound’s relatively recent emergence in scientific research.
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-4-5-6-7-8-9-26(28)29-24-17-15-23(16-18-24)25(27)19-12-21-10-13-22(14-11-21)20(2)3/h10-20H,4-9H2,1-3H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFAXDABDXOHD-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

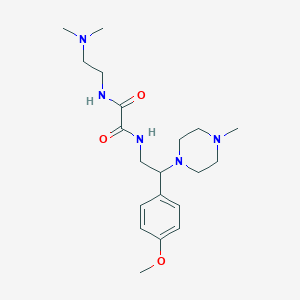
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)
![2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2625794.png)
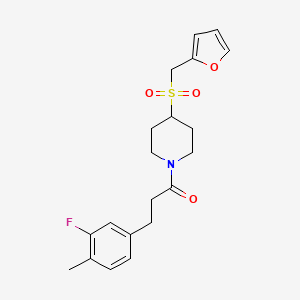
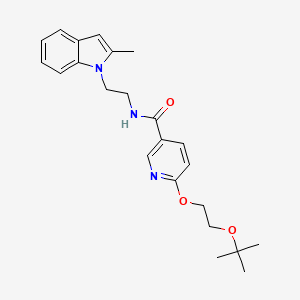
![2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2625799.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)
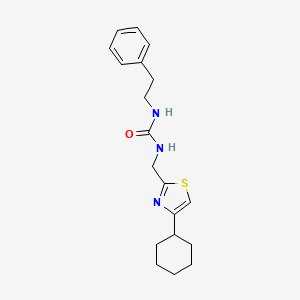

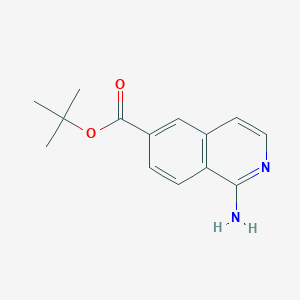
![1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2625808.png)
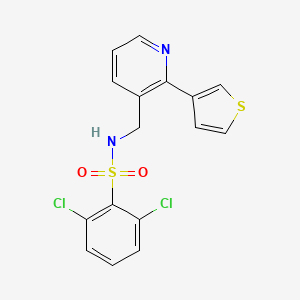
![methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2625810.png)
![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)